Cas no 101607-37-8 (3,9-Diazabicyclo[3.3.1]nonane-3-propanamine,N,N-diethyl-9-methyl-, hydrochloride (1:3))
101607-37-8 structure
Product Name:3,9-Diazabicyclo[3.3.1]nonane-3-propanamine,N,N-diethyl-9-methyl-, hydrochloride (1:3)
Numero CAS:101607-37-8
MF:C15H34Cl3N3
MW:362.809561252594
CID:203202
PubChem ID:58566
Update Time:2025-04-19
3,9-Diazabicyclo[3.3.1]nonane-3-propanamine,N,N-diethyl-9-methyl-, hydrochloride (1:3) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3,9-Diazabicyclo[3.3.1]nonane-3-propanamine,N,N-diethyl-9-methyl-, hydrochloride (1:3)
- N,N-diethyl-3-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)propan-1-amine,trihydrochloride
- N,N-diethyl-3-(9-methyl-7,9-diazabicyclo[3.3.1]non-7-yl)propan-1-amine trihydrochloride
- 3-(3-(Diethylamino)propyl)-9-methyl-3,9-diazabicyclo(3.3.1)nonane trihydrochloride
- 3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(diethylamino)propyl)-9-methyl-, trihydrochloride
- N,N-diethyl-3-(9-methyl-3,9-diazabicyclo[3.3.1]non-3-yl)propan-1-amine trihydrochloride
- 101607-37-8
- DTXSID20906393
- N,N-DIETHYL-3-(9-METHYL-3,9-DIAZABICYCLO[3.3.1]NONAN-3-YL)PROPAN-1-AMINETRIHYDROCHLORIDE
- N,N-diethyl-3-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)propan-1-amine;trihydrochloride
- N,N-Diethyl-3-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)propan-1-amine--hydrogen chloride (1/3)
-
- Inchi: 1S/C15H31N3.3ClH/c1-4-17(5-2)10-7-11-18-12-14-8-6-9-15(13-18)16(14)3;;;/h14-15H,4-13H2,1-3H3;3*1H
- Chiave InChI: ZRFYWZVRTSQINE-UHFFFAOYSA-N
- Sorrisi: Cl.Cl.Cl.N1(C)C2CN(CCCN(CC)CC)CC1CCC2
Proprietà calcolate
- Massa esatta: 361.18222
- Massa monoisotopica: 361.181831
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 21
- Conta legami ruotabili: 6
- Complessità: 226
- Conteggio di unità legate in modo Covalent: 4
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 9.7
Proprietà sperimentali
- Densità: g/cm3
- Punto di ebollizione: 309.1°Cat760mmHg
- Punto di infiammabilità: 125.6°C
- PSA: 9.72
- LogP: 4.16860
3,9-Diazabicyclo[3.3.1]nonane-3-propanamine,N,N-diethyl-9-methyl-, hydrochloride (1:3) Letteratura correlata
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
101607-37-8 (3,9-Diazabicyclo[3.3.1]nonane-3-propanamine,N,N-diethyl-9-methyl-, hydrochloride (1:3)) Prodotti correlati
- 23995-88-2(1-(1-methylpiperidin-4-yl)piperazine)
- 202991-77-3(1-Ethyl-4-piperidin-4-yl-piperazine Hydrochloride)
- 142013-66-9(1-(Piperidin-4-yl)piperazine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti